Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate
Description
Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate is an organic compound with the molecular formula C21H26O6. It is a benzoate ester derivative, characterized by the presence of multiple ethoxy groups and a phenoxy group. This compound is often used in organic synthesis and has various applications in scientific research.
Properties
Molecular Formula |
C21H26O6 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C21H26O6/c1-2-25-21(22)19-10-6-7-11-20(19)27-17-15-24-13-12-23-14-16-26-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3 |
InChI Key |
FBKGZUYLOKLNKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OCCOCCOCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: Reaction of 2-phenoxyethanol with ethylene oxide in the presence of a base to form 2-(2-phenoxyethoxy)ethanol.
Step 2: Further reaction with ethylene oxide to extend the ethoxy chain, forming 2-(2-(2-phenoxyethoxy)ethoxy)ethanol.
Step 3: Continued reaction with ethylene oxide to produce 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)ethanol.
Step 4: Esterification of the resulting alcohol with ethyl benzoate in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzyl alcohol.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-phenoxyethoxy)ethanol: A precursor in the synthesis of Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate.
2-[2-(2-methoxyethoxy)ethoxy]ethanol: A compound with similar ethoxy chain structure but different functional groups.
Octaethylene glycol: Another compound with multiple ethoxy groups but lacking the phenoxy and benzoate moieties.
Uniqueness
This compound is unique due to its combination of ethoxy chains and a phenoxy group attached to a benzoate ester. This structure imparts specific chemical and physical properties, making it suitable for various applications in synthesis and research .
Biological Activity
Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate, a complex ether compound, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C21H26O6
- Molecular Weight: 374.43 g/mol
- CAS Number: 89346-76-9
The compound features a benzoate core with multiple ethoxy and phenoxy substituents, which contribute to its unique biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from simple phenolic compounds and ethylene glycol derivatives. The process can be summarized as follows:
- Protection of Functional Groups : Initial protection of hydroxyl groups using standard organic synthesis techniques.
- Ether Formation : Formation of ether linkages through nucleophilic substitution reactions.
- Final Esterification : The final step involves the esterification of the benzoic acid derivative with the synthesized ether compound.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, ether compounds have shown efficacy against various bacterial strains, demonstrating potential as antibacterial agents.
Neuropharmacological Effects
Research evaluating the neuropharmacological effects of related compounds has shown promising results:
- Anxiolytic and Antidepressant Activity : Some derivatives have been tested for anxiolytic and antidepressant-like effects in animal models. For example, a study found that certain piperazine derivatives exhibited significant anxiolytic effects at doses as low as 2.5 mg/kg .
- Anticonvulsant Properties : Other derivatives demonstrated anticonvulsant activity, indicating potential use in treating epilepsy or seizure disorders .
Case Studies and Research Findings
- Case Study on Anxiolytic Activity :
-
Antimicrobial Screening :
- Various ether compounds structurally related to this compound were screened against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, suggesting a broad spectrum of efficacy.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
